N'-tert-butyl-2-methoxy-N'-(2-methoxybenzoyl)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-tert-butyl-2-methoxy-N’-(2-methoxybenzoyl)benzohydrazide is a complex organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a tert-butyl group, two methoxy groups, and a benzoyl group attached to a benzohydrazide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-tert-butyl-2-methoxy-N’-(2-methoxybenzoyl)benzohydrazide typically involves the reaction of tert-butyl hydrazine with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N’-tert-butyl-2-methoxy-N’-(2-methoxybenzoyl)benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or benzoyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
N’-tert-butyl-2-methoxy-N’-(2-methoxybenzoyl)benzohydrazide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N’-tert-butyl-2-methoxy-N’-(2-methoxybenzoyl)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N’-tert-butyl-N-(3-methoxylbenzoyl)-N-(4-methyl-1,2,3-thiadiazole-5-formyl)hydrazine: This compound shares structural similarities but contains a thiadiazole group instead of a benzohydrazide backbone.
tert-Butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate hydrochloride: Another compound with a tert-butyl and methoxy group, but with a different core structure.
Uniqueness
N’-tert-butyl-2-methoxy-N’-(2-methoxybenzoyl)benzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for versatile chemical modifications and interactions, making it valuable in various research fields.
Properties
Molecular Formula |
C20H24N2O4 |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
N'-tert-butyl-2-methoxy-N'-(2-methoxybenzoyl)benzohydrazide |
InChI |
InChI=1S/C20H24N2O4/c1-20(2,3)22(19(24)15-11-7-9-13-17(15)26-5)21-18(23)14-10-6-8-12-16(14)25-4/h6-13H,1-5H3,(H,21,23) |
InChI Key |
VGRBKUJHVSAPBP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N(C(=O)C1=CC=CC=C1OC)NC(=O)C2=CC=CC=C2OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.